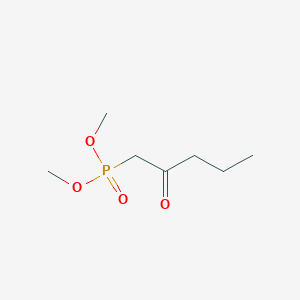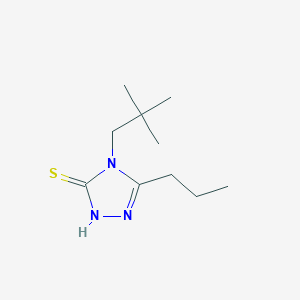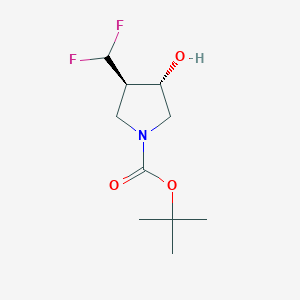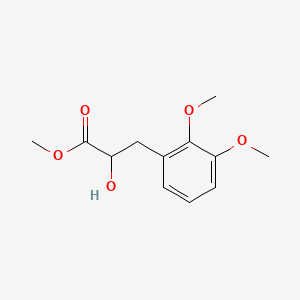![molecular formula C8H10N4 B13625212 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine](/img/structure/B13625212.png)
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
準備方法
The synthesis of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole and pyrazine precursors. The process typically includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired pyrrolopyrazine compound.
化学反応の分析
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating diseases like cancer, infections, and inflammatory conditions.
作用機序
The mechanism of action of 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
類似化合物との比較
2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-B]pyrazin-7-ylmethanol: This compound has similar biological activities but differs in its functional group, which can affect its reactivity and applications.
6,7-Dihydro-5H-pyrrolo[1,2-B][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and are explored for their potential in treating inflammatory diseases and cancers.
5H-Pyrrolo[2,3-B]pyrazine FGFR inhibitors: These compounds are designed to target fibroblast growth factor receptors (FGFRs) and have shown significant activity in inhibiting cancer cell growth.
特性
分子式 |
C8H10N4 |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine |
InChI |
InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12) |
InChIキー |
WNAQINQXEUEJMI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)









![4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]oxane-4-carboxylic acid](/img/structure/B13625227.png)
![3-Ethyl-1-azaspiro[3.3]heptane](/img/structure/B13625228.png)

